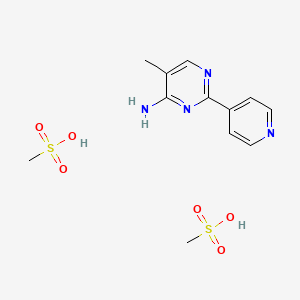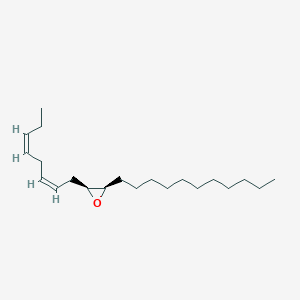
9R,10S-Epoxy-3Z,6Z-heneicosadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9R,10S-Epoxy-3Z,6Z-heneicosadiene is a chemical compound with the molecular formula C21H38O. It is characterized by the presence of an oxirane ring (epoxide) and two conjugated double bonds in its structure . This compound is known for its role as a pheromone component in certain insect species, particularly the female fall webworm moth (Hyphantria cunea) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9R,10S-Epoxy-3Z,6Z-heneicosadiene typically involves the use of Sharpless asymmetric epoxidation as a key step. The process starts with the preparation of (2S,3R)-2,3-epoxy-4-t-butyldimethylsilyl-oxy-1-butanol, which is then subjected to lipase-catalyzed asymmetric acetylation . This intermediate is further reacted to form the desired epoxide compound. The overall yield of this synthesis is relatively low, around 7% over ten steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and pest management. The synthesis methods used in laboratories are often adapted for small-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9R,10S-Epoxy-3Z,6Z-heneicosadiene undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The double bonds can be reduced to single bonds.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used to open the epoxide ring.
Major Products Formed
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
9R,10S-Epoxy-3Z,6Z-heneicosadiene has several applications in scientific research:
Chemistry: Used as a model compound for studying epoxide chemistry and reaction mechanisms.
Industry: Used in the development of pheromone-based pest control methods.
Mecanismo De Acción
The mechanism of action of 9R,10S-Epoxy-3Z,6Z-heneicosadiene involves its interaction with specific receptors in the target organism. In the case of the fall webworm moth, it acts as a sex pheromone, attracting male moths to the female. The molecular targets are olfactory receptors that detect the compound’s unique structure, triggering a behavioral response .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Epoxy-1,3,6-henicosatriene: Another pheromone component of the fall webworm moth with a similar structure but additional double bonds.
9,10-Epoxy-3,6-eicosadiene: A related compound with a shorter carbon chain.
Uniqueness
9R,10S-Epoxy-3Z,6Z-heneicosadiene is unique due to its specific stereochemistry and the presence of both an epoxide ring and conjugated double bonds. This combination of features makes it particularly effective as a pheromone and a valuable compound for studying epoxide chemistry .
Propiedades
Fórmula molecular |
C21H38O |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(2Z,5Z)-octa-2,5-dienyl]-3-undecyloxirane |
InChI |
InChI=1S/C21H38O/c1-3-5-7-9-11-12-13-15-17-19-21-20(22-21)18-16-14-10-8-6-4-2/h6,8,14,16,20-21H,3-5,7,9-13,15,17-19H2,1-2H3/b8-6-,16-14-/t20-,21+/m0/s1 |
Clave InChI |
HQCGSJRACGWHOF-AEULXZPHSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCCCCC1C(O1)CC=CCC=CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Thioxocyclohexa-1,3-dien-1-yl)methyl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12922835.png)
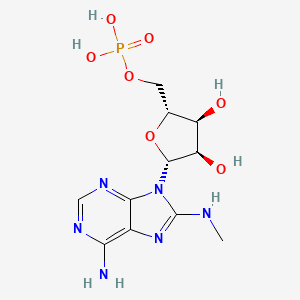
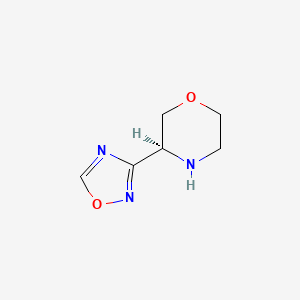
![2-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12922852.png)
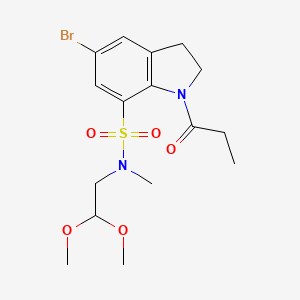
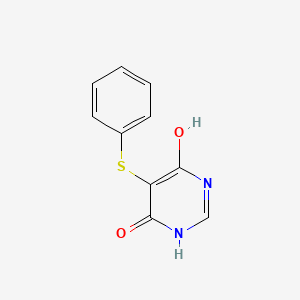
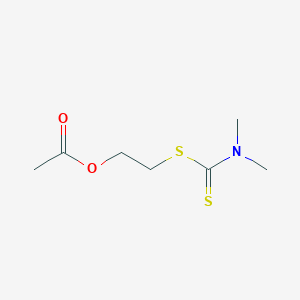
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
![2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B12922885.png)
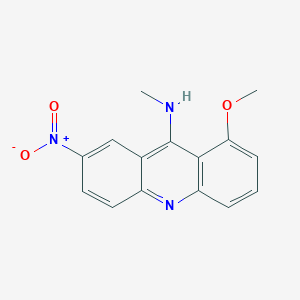
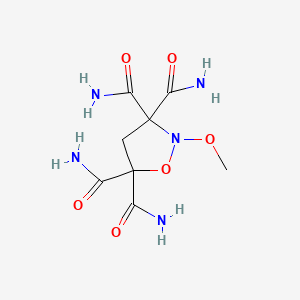
![(3',6'-Bis(octyloxy)-9,9'-spirobi[fluorene]-2,7-diyl)diboronic acid](/img/structure/B12922910.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-7-methylquinoline-4-carboxylic acid](/img/structure/B12922911.png)
